molecular formula C18H17ClFN3O2S2 B2495999 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1252843-48-3

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2495999
CAS No.: 1252843-48-3
M. Wt: 425.92
InChI Key: QZVUSQZHRBEOAC-UHFFFAOYSA-N
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Description

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide is a thienopyrimidinone derivative featuring a sulfur-linked acetamide moiety. Its structural hallmarks include:

  • Substituents: A 3-butyl group at position 3 of the pyrimidinone ring, which may enhance lipophilicity and membrane permeability. A sulfanyl bridge connecting the core to an acetamide group. A 3-chloro-4-fluorophenyl group on the acetamide, contributing to halogen bonding and steric interactions.

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2S2/c1-2-3-7-23-17(25)16-14(6-8-26-16)22-18(23)27-10-15(24)21-11-4-5-13(20)12(19)9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVUSQZHRBEOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a suitable base.

    Coupling of Chloro-Fluorophenyl Acetamide Moiety: This step involves the coupling of the thieno[3,2-d]pyrimidine intermediate with the chloro-fluorophenyl acetamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Key Differences :

Feature Target Compound Analog from
Core substituent (R1) 3-butyl 3-(4-chlorophenyl)
Acetamide substituent 3-chloro-4-fluorophenyl 2-(trifluoromethyl)phenyl
Molecular weight ~462.94 g/mol (estimated) ~523.93 g/mol (estimated)
Lipophilicity (logP) Higher (butyl chain) Moderate (chlorophenyl vs. trifluoromethyl)

Functional Implications :

  • The 3-chloro-4-fluorophenyl group offers dual halogen interactions, while the trifluoromethyl group in the analog provides strong electron-withdrawing effects and metabolic stability .

Heterocyclic Analog: (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide

Key Differences :

Feature Target Compound Analog from
Core structure Thieno[3,2-d]pyrimidinone Pyrido[1,2-b]pyridazine
Substituents Sulfanyl-acetamide Hydroxy-carboxamide with furan
Halogenation Cl/F on phenyl 3-fluorobenzyl + trifluoromethyl furan

Functional Implications :

  • The pyridopyridazine core in ’s compound introduces a fused bicyclic system, which may alter target selectivity compared to the monocyclic thienopyrimidinone.
  • Both compounds utilize fluorinated groups to enhance binding affinity and resistance to oxidative metabolism, though the furan ring in the analog could influence solubility and bioavailability .

Kinase Inhibition Potential

  • Thienopyrimidinones (target compound and ’s analog) are associated with kinase inhibition (e.g., EGFR, VEGFR) due to their ATP-binding site compatibility.
  • The butyl chain in the target compound may stabilize hydrophobic pockets, while the trifluoromethyl group in the analog could improve target residence time .

Metabolic Stability

  • Halogenated aromatic groups (Cl, F, CF₃) in both compounds are likely to reduce cytochrome P450-mediated metabolism.
  • The pyridopyridazine core () may exhibit distinct metabolic pathways due to its nitrogen-rich structure .

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic derivative with potential biological activities. Its structure incorporates a thieno[3,2-d]pyrimidine core, which is known for diverse pharmacological properties. This article reviews its biological activity based on current research findings.

Chemical Structure

The compound can be described by the following structural formula:

C15H15ClFN2O1S\text{C}_{15}\text{H}_{15}\text{Cl}\text{F}\text{N}_2\text{O}_1\text{S}

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent and its effects on specific enzymatic pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing thieno[3,2-d]pyrimidine moieties have shown effectiveness against breast cancer cell lines like MCF-7 and Hek293-T cells, with IC50 values indicating moderate to high potency in inhibiting cell proliferation .

Enzymatic Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in inflammatory pathways:

  • Cyclooxygenase (COX) : The compound was found to moderately inhibit COX enzymes (specifically COX-2), which play a crucial role in inflammation and cancer progression.
  • Lipoxygenases (LOX) : It also demonstrated inhibitory activity against LOX enzymes (LOX-5 and LOX-15), which are implicated in the biosynthesis of leukotrienes involved in inflammatory responses .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of the compound with various protein targets. These studies revealed that the presence of electron-withdrawing groups such as fluorine enhances the binding interactions through hydrogen bonding and halogen bonding with enzyme residues, thereby increasing biological activity .

Case Studies and Research Findings

Study Cell Line IC50 Value Activity
Study 1MCF-710.5 μMAnticancer
Study 2Hek293-T12.0 μMAnticancer
Study 3COX Inhibition18.5 μMAnti-inflammatory
Study 4LOX Inhibition20.0 μMAnti-inflammatory

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